molecular formula C20H25Cl2N3O2 B5308271 N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-4-ethoxybenzamide;hydrochloride

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-4-ethoxybenzamide;hydrochloride

Cat. No.: B5308271
M. Wt: 410.3 g/mol
InChI Key: AVTNSLWRBBSXHN-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-4-ethoxybenzamide;hydrochloride is a compound that belongs to the class of amides containing an N-methylpiperazine fragment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-4-ethoxybenzamide;hydrochloride involves several steps. One common method includes the reaction of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride. Another approach involves the reaction of 4-methyl-3-nitroaniline with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride or benzotriazol-1-yl 4-(4-methylpiperazin-1-ylmethyl)benzoate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The reactions are carried out in controlled environments to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-4-ethoxybenzamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, Raney nickel, imidazole, quinolin-5-amine, and 2-methylquinolin-5-amine .

Major Products Formed

The major products formed from these reactions include substituted 4-amino-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamides and N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide .

Scientific Research Applications

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-4-ethoxybenzamide;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-4-ethoxybenzamide;hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-4-ethoxybenzamide;hydrochloride is unique due to its specific structural features, which contribute to its potential as an anticancer agent. Its combination of a chloro-substituted phenyl ring and an ethoxybenzamide moiety distinguishes it from other similar compounds .

Properties

IUPAC Name

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-4-ethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2.ClH/c1-3-26-17-7-4-15(5-8-17)20(25)22-16-6-9-19(18(21)14-16)24-12-10-23(2)11-13-24;/h4-9,14H,3,10-13H2,1-2H3,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTNSLWRBBSXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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